

physical and chemical properties of Remisporine B

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Compound of Interest

Compound Name: Remisporine B

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Remisporine B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B is a naturally occurring polyketide with a unique dimeric cyclopentachromone structure.^[1] First isolated from the marine fungus *Remispora maritima*, it has garnered interest in the scientific community for its notable biological activities, including immunosuppressive and cytotoxic effects.^{[2][3]} This technical guide provides an in-depth overview of the physical and chemical properties of **Remisporine B**, its biological functions, and the experimental methodologies used for its study.

Physical and Chemical Properties

Remisporine B is a yellow solid that is formed as a spontaneous Diels-Alder reaction product of its monomeric precursor, Remisporine A.^[1] The physical and chemical properties of **Remisporine B** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃₀ H ₂₄ O ₁₂	[2]
Molecular Weight	576.50 g/mol	[2]
Appearance	Yellow solid	[1]
Solubility	Soluble in ethanol, methanol, or DMSO (all at 1mg/ml)	[1]
Purity	≥95% (by HPLC)	[1]
Storage	Stable for at least 2 years at -20°C	[1]

Biological Activity

Remisporine B has demonstrated both immunosuppressive and cytotoxic activities in vitro. Its effects are concentration-dependent, with specific IC₅₀ values determined for different cell types.

Immunosuppressive Activity

Remisporine B exhibits inhibitory effects on the proliferation of both T-cells and B-cells, key components of the adaptive immune system. This suggests its potential as a lead compound for the development of new immunosuppressive agents.

Cell Type	Stimulant	IC ₅₀ (µg/mL)	IC ₅₀ (µM)	Reference
Mouse Splenic T-cells	Concanavalin A	30.1	~52.2	[2]
Mouse Splenic B-cells	Lipopolysaccharide (LPS)	32.4	~56.2	[2]

Cytotoxic Activity

Remisporine B has also shown weak cytotoxic activity against certain human cancer cell lines.

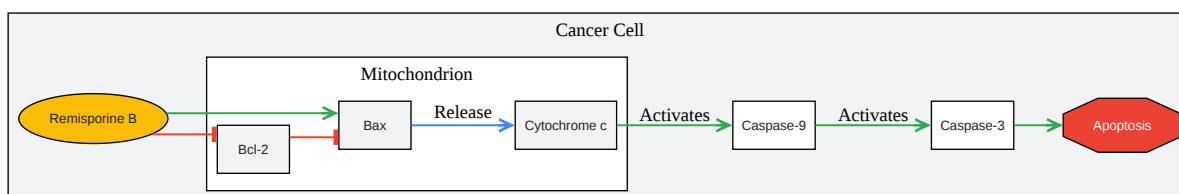
Cell Line	Cancer Type	IC ₅₀ (µg/mL)	IC ₅₀ (µM)	Reference
K562	Chronic Myelogenous Leukemia	83.1	~144.1	
HL-60	Acute Promyelocytic Leukemia	75.3	~130.6	

Mechanism of Action

While the precise mechanisms of action for **Remisporine B** are still under investigation, studies on structurally related chromone derivatives provide strong evidence for its mode of action, particularly in inducing cytotoxicity.

Apoptosis Induction in Cancer Cells

It is hypothesized that the cytotoxic effects of **Remisporine B** are mediated through the induction of apoptosis, or programmed cell death. Research on analogous compounds suggests that this occurs via the intrinsic mitochondrial pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.



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Caption: Proposed intrinsic apoptosis pathway induced by **Remisporine B**.

Inhibition of Lymphocyte Proliferation

The immunosuppressive activity of **Remisporine B** is attributed to its ability to inhibit the proliferation of T-cells and B-cells. This is likely achieved by interfering with the signaling pathways essential for lymphocyte activation and cell cycle progression.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of **Remisporine B**, based on established protocols for similar compounds.

Isolation and Purification of Remisporine B

- **Fermentation:** The marine fungus *Remispora maritima* is cultured in a suitable liquid medium.
- **Extraction:** The culture broth is extracted with an organic solvent such as ethyl acetate to obtain a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate Remisporine A.
- **Dimerization:** Remisporine A is unstable and spontaneously dimerizes to form **Remisporine B** via a Diels-Alder reaction.^[1]
- **Purification:** The resulting **Remisporine B** is further purified using preparative HPLC to achieve a purity of $\geq 95\%$.

Cytotoxicity Assay (MTT Assay)

- **Cell Seeding:** Human cancer cell lines (e.g., K562, HL-60) are seeded in 96-well plates at a density of 5×10^4 cells/well and incubated for 24 hours.
- **Compound Treatment:** Cells are treated with various concentrations of **Remisporine B** (typically in a range of 1 to 100 $\mu\text{g/mL}$) and incubated for 48 hours.

- **MTT Addition:** 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 490 nm using a microplate reader. The IC_{50} value is calculated from the dose-response curve.

Lymphocyte Proliferation Assay

- **Splenocyte Isolation:** Spleens are harvested from mice, and single-cell suspensions are prepared. Red blood cells are lysed using a suitable buffer.
- **Cell Seeding:** Splenocytes are seeded in 96-well plates at a density of 2×10^5 cells/well.
- **Stimulation and Treatment:** For T-cell proliferation, cells are stimulated with Concanavalin A (5 $\mu\text{g/mL}$). For B-cell proliferation, cells are stimulated with LPS (10 $\mu\text{g/mL}$). Concurrently, cells are treated with various concentrations of **Remisporine B**.
- **Incubation:** Plates are incubated for 48 hours at 37°C in a 5% CO_2 atmosphere.
- **Proliferation Measurement:** Cell proliferation is assessed using a suitable method, such as the MTT assay or [^3H]-thymidine incorporation. The IC_{50} value is determined from the dose-response curve.

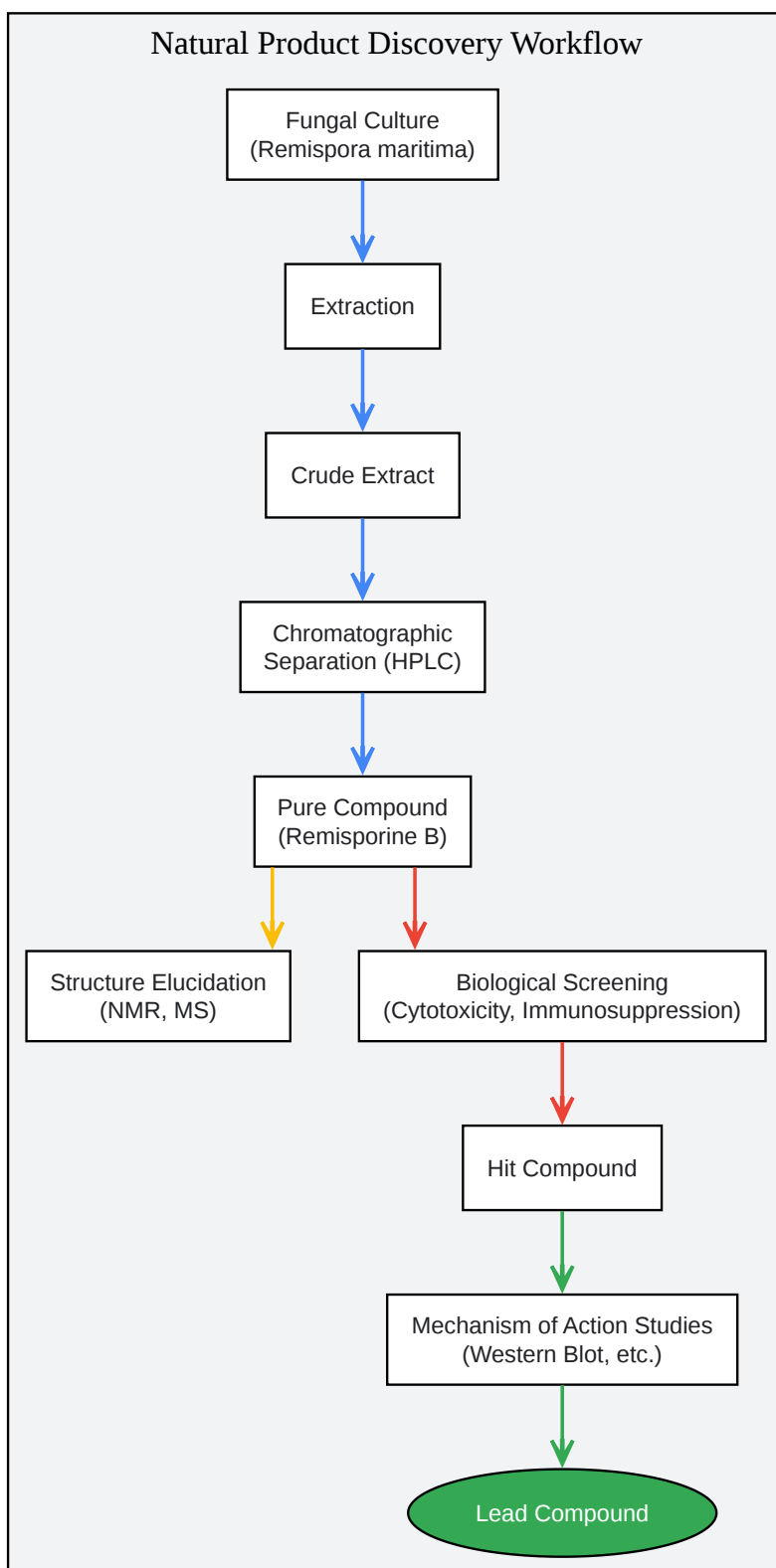
Western Blot Analysis for Apoptosis Markers

- **Cell Lysis:** Cancer cells treated with **Remisporine B** are harvested and lysed in RIPA buffer containing protease inhibitors.
- **Protein Quantification:** The protein concentration of the lysates is determined using a BCA protein assay.
- **SDS-PAGE:** Equal amounts of protein (20-30 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- **Protein Transfer:** The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.
- **Secondary Antibody Incubation:** The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The discovery and characterization of a novel natural product like **Remisporine B** typically follows a structured workflow, from initial screening to detailed biological evaluation.



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Caption: A typical workflow for the discovery and characterization of **Remisporine B**.

Conclusion

Remisporine B is a fascinating natural product with a unique dimeric structure and promising biological activities. Its immunosuppressive and cytotoxic properties make it a valuable subject for further research in drug discovery. This technical guide has provided a comprehensive overview of its known characteristics and the experimental approaches for its study, serving as a valuable resource for scientists in the field. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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